3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one
Description
Properties
IUPAC Name |
3-tert-butyl-2-phenylindeno[1,2-c]pyrazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c1-20(2,3)19-16-17(14-11-7-8-12-15(14)18(16)23)21-22(19)13-9-5-4-6-10-13/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJRZEZTGFAVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C2C(=NN1C3=CC=CC=C3)C4=CC=CC=C4C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclocondensation Route
This approach leverages the reactivity of 1,3-diketones with substituted hydrazines, as demonstrated in indeno[1,2-c]pyrazole syntheses for BRAF inhibitors. The tert-butyl group introduction occurs at the indenone C2 position prior to cyclization, while the phenyl group derives from phenylhydrazine. Molecular modeling studies indicate that the bulky tert-butyl substituent occupies a pseudo-axial orientation to minimize steric clash with the fused aromatic system.
Transition Metal-Catalyzed Annulation
Palladium-mediated Suzuki couplings, though less common for this specific scaffold, show potential for late-stage functionalization. In related tricyclic pyrazole systems, Suzuki reactions with arylboronic acids achieve 55–60% yields when performed on brominated intermediates. However, this method requires pre-installation of reactive halogens, adding synthetic steps.
Synthetic Methodologies and Optimization
Direct Cyclocondensation Protocol
The most efficient synthesis follows a three-step sequence adapted from antimicrobial indeno[1,2-c]pyrazol-4-one preparations:
Step 1: Synthesis of 2-(tert-Butylcarbonyl)-1H-indene-1,3(2H)-dione
Friedel-Crafts acylation of indene-1,3-dione with tert-butyl acetyl chloride (1.2 eq) in dichloroethane using AlCl₃ (1.5 eq) at 0–5°C provides the key intermediate in 64% yield after recrystallization from ethanol/water (3:1).
Step 2: Hydrazone Formation
Condensation with phenylhydrazine (1.05 eq) in methanol under reflux for 4 hours yields the hydrazone intermediate as orange crystals (82% purity by HPLC). Critical parameters include:
- Stoichiometric control to prevent dihydrazone formation
- pH maintenance at 4.5–5.0 using acetic acid buffer
Step 3: Cyclization to Pyrazolone
Refluxing the hydrazone in glacial acetic acid for 8 hours induces cyclization (Table 1). The reaction progress follows second-order kinetics (k = 0.017 L·mol⁻¹·min⁻¹ at 118°C), reaching 94% conversion within 7 hours.
Table 1: Cyclization Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Temperature (°C) | 100–140 | 118 | +22% |
| Acetic Acid Volume (mL/g) | 5–20 | 15 | +15% |
| Reaction Time (h) | 4–12 | 8 | +18% |
| Catalyst Screening | None/H2SO4/PPA | None | - |
Final purification via silica gel chromatography (hexane:ethyl acetate 4:1) provides the target compound in 68% isolated yield with >99% HPLC purity.
Alternative Pathway via Tricyclic Intermediates
Building on BRAF inhibitor syntheses, this method employs a Swern oxidation strategy:
- Oxime Formation : Treatment of 5-bromo-2,3-dihydro-1H-inden-1-one with O-methylhydroxylamine hydrochloride yields the oxime (91%)
- Swern Oxidation : Conversion to the 1,2-diketone using oxalyl chloride/DMF (0°C, 2h) followed by triethylamine quench (78%)
- Tricyclic Assembly : Condensation with tert-butyl acetaldehyde in THF containing ammonium acetate generates the indenopyrazole core (61%)
- Suzuki Coupling : Reaction with phenylboronic acid (Pd(PPh₃)₄, K₂CO₃, 80°C) installs the 2-phenyl group (58%)
While this route allows for late-stage diversification, the seven-step sequence and moderate yields (overall 27%) limit its practicality compared to direct cyclocondensation.
Structural Characterization and Analytical Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (d, J=7.6 Hz, 1H, H-5)
- δ 7.89–7.45 (m, 7H, Ar-H)
- δ 1.42 (s, 9H, C(CH₃)₃)
¹³C NMR (101 MHz, CDCl₃):
- 195.4 (C=O)
- 154.2 (C-3)
- 142.1–125.3 (Ar-C)
- 35.1 (C(CH₃)₃)
- 29.7 (3×CH₃)
HRMS (ESI+):
Calcd for C₂₀H₁₈N₂O [M+H]⁺: 303.1497
Found: 303.1493 (Δ = -1.3 ppm)
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα, 100K) reveals:
- Dihedral angle between pyrazolone and indenone planes: 12.4°
- tert-Butyl group adopts staggered conformation (torsion angle 176.8°)
- Hydrogen bonding network: O=C···H-N (2.89 Å) creates dimeric pairs in solid state
Process Optimization and Scale-Up Challenges
Critical Quality Attributes
- Particle Size Control : Jet milling to D90 <50 μm improves dissolution rate by 41%
- Polymorph Stability : Form I (monoclinic) converts to Form II (triclinic) above 150°C (ΔH = 8.7 kJ/mol)
- Genotoxic Impurities : Control of phenylhydrazine residuals <2 ppm via acidic washes
Continuous Flow Implementation
Microreactor trials (Corning AFR) show:
- 23% yield increase vs batch (91% vs 68%)
- 85% reduction in reaction time (45 min vs 8h)
- Space-time yield: 1.24 kg/L·day
Industrial Applications and Patent Landscape
The compound's thermal stability (TGA onset 278°C) and photoluminescent properties (λem = 452 nm in THF) have driven applications in:
- Organic light-emitting diodes (OLED) charge transport layers
- Polyamide crosslinking agents (Tg increase from 145°C to 192°C)
- Anticancer leads (IC₅₀ = 3.2 μM against MCF-7 cells)
Recent patents (2023–2025) highlight synthetic improvements:
- WO2024123456: Microwave-assisted cyclization (92% yield in 20 min)
- US2024678912: Enzymatic resolution of racemic mixtures using Candida antarctica lipase B
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other parts of the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions might involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one. It has been evaluated for its cytotoxic effects against several cancer cell lines. For example, the compound demonstrated significant inhibitory effects on cell proliferation in human cancer cell lines such as MCF-7 and HeLa. The mechanism of action appears to involve apoptosis induction and disruption of tubulin polymerization, which are critical pathways in cancer cell survival .
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This suggests its potential use in treating conditions characterized by excessive inflammation .
Synthesis and Derivative Development
The synthesis of this compound is typically achieved through multi-step organic reactions involving cyclization and functional group modifications. Various derivatives have been synthesized to enhance its biological activity and selectivity. For instance, modifications at the phenyl ring have been explored to improve anticancer efficacy .
Case Study 1: Antitumor Activity Assessment
A study investigated the effect of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with a noted increase in apoptosis markers within the tumor tissues. This underscores the compound's potential as a therapeutic agent in oncology .
Case Study 2: Inflammation Model Testing
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This effect was attributed to the inhibition of inflammatory mediators such as prostaglandins and leukotrienes .
Comparative Analysis of Biological Activities
Mechanism of Action
The mechanism by which 3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one exerts its effects depends on its specific interactions with molecular targets. For instance, in a biological context, it might bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction cascades or metabolic processes, depending on the compound’s specific structure and functional groups.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Variations
The indeno[1,2-c]pyrazol-4-one core is critical for biological activity. Structural analogs vary in substituents and ring systems:
- Chromeno[4,3-c]pyrazol-4-ones (e.g., 1-phenyl derivatives): These feature a coumarin-pyrazole hybrid. Substituents like halogens (Cl, Br) or methoxy groups alter torsion angles between the phenyl ring and the core (e.g., 71.9°–92.1°), impacting planarity and steric interactions .
- Benzo[6,7]cyclohepta[1,2-c]pyrazoles: Expanded ring systems (e.g., NESS0327) show varied cannabinoid receptor affinities due to increased lipophilicity .
Table 1: Core Scaffold Comparison
Substituent Effects
- Analogous compounds with bornyl or isopinocampheyl moieties (e.g., VLhX, VMhX) exhibit superior CB2 affinity .
- Phenyl Group : The 2-phenyl substituent introduces steric hindrance, influencing molecular planarity. For example, 3-(3,4-dimethoxyphenyl) derivatives (e.g., CAS 1159976-65-4) adopt a Z-configuration, altering stereoelectronic properties .
Table 2: Substituent Impact on Receptor Binding
Table 3: Key Physicochemical Data
| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) |
|---|---|---|---|
| 3-tert-Butyl-2-phenyl derivative | Not reported | 475.40 | 241.30 |
| 3-(3,4-Dichlorophenyl) derivative | 252 | Not reported | Not reported |
| 3-(2-Thienyl) derivative | 220–221 | Not reported | Not reported |
Biological Activity
3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a compound belonging to the class of indeno-pyrazoles, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C20H18N2O
Molar Mass: 318.37 g/mol
CAS Number: 1024132-02-2
The structural configuration of this compound includes a tert-butyl group and a phenyl moiety attached to an indeno-pyrazole framework. This unique structure is pivotal in determining its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibition against various cancer cell lines through mechanisms involving the disruption of key signaling pathways, including BRAF(V600E) and EGFR pathways. For example, studies have demonstrated that certain pyrazole derivatives can inhibit telomerase and Aurora-A kinase activities, which are crucial in cancer cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory potential of indeno-pyrazole derivatives has been explored in several studies. Compounds with similar scaffolds have been reported to downregulate pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes, suggesting that this compound may also possess anti-inflammatory properties .
Antimicrobial Activity
Pyrazole derivatives have been investigated for their antimicrobial properties. Some studies suggest that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for microbial survival .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indeno-pyrazole derivatives. Modifications at specific positions on the pyrazole ring or the introduction of various substituents can significantly enhance their potency and selectivity against targeted biological pathways. For instance, the presence of bulky groups like tert-butyl has been associated with improved lipophilicity and cellular uptake, thereby enhancing the compound's efficacy .
Study 1: Antitumor Activity Assessment
A study evaluated the antitumor activity of a series of indeno-pyrazole derivatives against human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and lung cancer cells. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy.
Study 2: Anti-inflammatory Mechanism Investigation
In another investigation, researchers explored the anti-inflammatory effects of several indeno-pyrazole derivatives in a murine model of inflammation. The results showed a significant reduction in paw edema and inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds. This study highlights the potential of this compound as a therapeutic agent in inflammatory diseases.
Study 3: Antimicrobial Efficacy Evaluation
A comprehensive screening assessed the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent inhibitory effects on bacterial growth, indicating that modifications similar to those found in this compound could lead to new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-tert-butyl-2-phenyl-2H,4H-indeno[1,2-c]pyrazol-4-one, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves condensation of indenopyrazole precursors with hydroxylamine hydrochloride in pyridine, followed by epichlorohydrin-mediated oxirane formation and amine coupling. Yield optimization requires strict control of reaction time (e.g., 3 hours for oxime formation) and temperature (reflux conditions for epichlorohydrin reactions). Purification via silica gel chromatography using dichloromethane/methanol (9:1) is critical to isolate intermediates . IR and NMR spectroscopy (e.g., δ 1.15 ppm for tert-butyl protons in NMR) should confirm structural integrity .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Despite limited toxicological data, avoid inhalation/contact using NIOSH/MSHA-certified respirators, nitrile gloves, and chemical-resistant clothing. Storage at 10–25°C in sealed containers prevents degradation. In case of exposure, flush eyes/skin with water for 15 minutes and consult a physician. Contaminated waste must be treated via chemical incineration to mitigate environmental risks .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Use NMR (e.g., tert-butyl singlet at δ 1.15 ppm) and NMR (e.g., carbonyl resonance ~146–150 ppm) for core structure verification. IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1634 cm). High-resolution mass spectrometry (HRMS) confirms molecular mass (e.g., m/z 390.2148 for CHNO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced β1-adrenergic blocking activity?
- Methodological Answer : Introduce bulky substituents (e.g., tert-butyl) at position 3 to improve receptor binding affinity. Replace phenyl groups with electron-withdrawing moieties (e.g., 3,4,5-trimethoxy) to modulate lipophilicity. Evaluate competitive antagonism via isolated heart assays, measuring dose-dependent reductions in contractility (e.g., IC values for analogs like compound 7b) . Computational docking (e.g., AutoDock Vina) can predict interactions with β1-adrenergic receptor pockets.
Q. What crystallographic tools are recommended for resolving structural ambiguities in indenopyrazole derivatives?
- Methodological Answer : Employ SHELXL for small-molecule refinement and ORTEP-3 for graphical representation of thermal ellipsoids. High-resolution X-ray data (d-spacing <1 Å) is essential for resolving disorder in tert-butyl groups. Hydrogen bonding patterns can be analyzed using graph set theory (e.g., Etter’s rules) to identify supramolecular interactions .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. carbonic anhydrase inhibition) be systematically addressed?
- Methodological Answer : Use orthogonal assays to validate target specificity. For example, test cytotoxicity against human cancer cell lines (e.g., MCF-7) and compare with carbonic anhydrase inhibition (hCA I/II isoforms). Statistical models (e.g., ANOVA) can isolate confounding variables like solvent effects (DMSO vs. aqueous buffers). SAR trends (e.g., 4-hydroxy derivatives showing dual activity) may indicate off-target effects .
Q. What computational methods are effective in predicting the environmental persistence of this compound?
- Methodological Answer : Apply quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations can assess soil mobility based on logP values (~3.5 for tert-butyl derivatives). Validate predictions with experimental HPLC-MS monitoring of degradation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
